Triton X-100

Overview

Description

Triton X: is a series of nonionic surfactants widely used in various scientific and industrial applications. These surfactants are prepared by the reaction of octylphenol with ethylene oxide, resulting in compounds commonly described as alkylaryl polyether alcohols . Triton X compounds are known for their ability to reduce surface tension and act as emulsifiers, detergents, and dispersing agents .

Mechanism of Action

Target of Action

Triton X-100 is a non-ionic surfactant that primarily targets cell membranes . It is widely used in laboratories to lyse cells to extract proteins or organelles, or to permeabilize the membranes of living cells . The compound interacts with the lipid bilayer of cell membranes, disrupting their structure and function .

Mode of Action

This compound interacts with its targets by disrupting the polar head group on the hydrogen bonding of the lipid bilayer . The detergent monomer inserts itself into the lipid bilayer, resulting in over-permeabilization and disruption of the cell structure . This disruption results in the production of pores through which ions may freely pass . This action inhibits conformational changes, hydrogen ion transport, and photophosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the integrity of the cell membrane. By disrupting the lipid bilayer, this compound affects the cell’s ability to maintain a light-dependent pH gradient . This disruption can lead to the inhibition of various cellular processes, including light-induced conformational changes and photophosphorylation .

Pharmacokinetics

It is known that this compound is soluble in water, toluene, xylene, trichloroethylene, ethylene glycol, ethyl ether, ethyl alcohol, isopropyl alcohol, and ethylene dichloride . It is insoluble in kerosene, mineral spirits, and naphtha, unless a coupling agent like oleic acid is used .

Result of Action

The primary result of this compound’s action is the lysis of cells and the extraction of proteins or organelles . It is also used to permeabilize the membranes of living cells . In addition, this compound is used for the inactivation of lipid-enveloped viruses (e.g., HIV, HBV, HCV) in the manufacturing of biopharmaceuticals .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its effectiveness can be affected by the presence of other substances in the solution. This compound has raised environmental concerns due to its degradation products possessing long-lasting estrogenic properties in fish, birds, and mammals, causing disruptions to their endocrine systems . As a result, its use has been restricted in some regions .

Biochemical Analysis

Biochemical Properties

Triton X-100 interacts with various biomolecules, primarily proteins, to exert its effects . It is often used in biochemical applications to solubilize proteins . This compound is considered a comparatively mild detergent, non-denaturing, and is reported in numerous references as a routinely added reagent .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by lysing cells to extract protein and cellular organelles . This compound can increase the permeability of cell membranes, which allows for the extraction of cellular components . It has been observed to cause changes in cell morphology, membrane permeability, and viability .

Molecular Mechanism

The mechanism of action of this compound is primarily through its interaction with cell membranes . It disrupts lipid bilayer structures, facilitating the extraction and solubilization of biological macromolecules . This disruption is achieved through the insertion of the detergent monomer into the lipid membrane, leading to a disruption of cellular structure .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . It has been observed that cell permeabilization caused by this compound is generally reversed within 24 hours, and treated cells continue to proliferate and show metabolic activity during the restoration of membrane integrity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, in a study on hyperlipidemia in rats, it was observed that the addition of this compound significantly modified certain results, with the impact dependent on the concentration of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during the process of solubilizing proteins and extracting cellular organelles .

Transport and Distribution

This compound is distributed within cells and tissues primarily through its interaction with cell membranes . It disrupts lipid bilayer structures, which allows it to be transported across the cell membrane and distributed within the cell .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane . Due to its ability to disrupt lipid bilayer structures, it is often found at the site of cell membranes where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triton X surfactants are synthesized through the ethoxylation of octylphenol. The reaction involves the addition of ethylene oxide to octylphenol under controlled conditions, typically in the presence of a catalyst . The number of ethylene oxide units added determines the specific type of Triton X compound produced. For example, Triton X-100 has an average of 9-10 ethylene oxide units .

Industrial Production Methods: Industrial production of Triton X surfactants involves large-scale ethoxylation processes. The reaction is carried out in reactors where octylphenol and ethylene oxide are combined under controlled temperature and pressure conditions. The process is optimized to achieve the desired degree of ethoxylation and product purity .

Chemical Reactions Analysis

Types of Reactions: Triton X compounds primarily undergo reactions typical of nonionic surfactants. These include:

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: Triton X compounds can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxygenated derivatives .

Scientific Research Applications

Triton X surfactants have a wide range of applications in scientific research, including:

Chemistry: Used as emulsifiers and dispersing agents in various chemical reactions and formulations.

Biology: Employed in cell lysis, protein extraction, and membrane protein solubilization.

Medicine: Used in the formulation of vaccines and other pharmaceutical products.

Industry: Applied in the production of detergents, cleaning agents, and emulsifiers for industrial processes.

Comparison with Similar Compounds

Tween-20: Another nonionic surfactant with similar emulsifying and solubilizing properties.

Nonidet P-40 (NP-40): Similar to Triton X-100 but with slightly different ethylene oxide chain lengths.

Igepal CA-630: Closely related to this compound, differing mainly in the length of the ethylene oxide chains.

Uniqueness: Triton X compounds are unique due to their specific balance of hydrophilic and hydrophobic properties, making them highly effective in a wide range of applications. Their ability to form stable micelles and solubilize hydrophobic molecules sets them apart from other surfactants .

Biological Activity

Triton X-100, a nonionic surfactant commonly used in biochemical and molecular biology applications, has a wide range of biological activities. This article explores its effects on cell membranes, its role in drug delivery systems, and its antimicrobial properties, supported by data tables and recent research findings.

Overview of this compound

This compound (octylphenoxypolyethoxyethanol) is a surfactant that facilitates the solubilization of proteins and lipids. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, making it valuable in various laboratory applications, including cell lysis and membrane permeabilization.

1. Cell Membrane Permeabilization

This compound is widely recognized for its ability to permeabilize cell membranes. This property is essential for applications such as protein extraction and enzyme assays. A study published in Proceedings of the National Academy of Sciences demonstrated that this compound can significantly enhance membrane permeability, facilitating the release of intracellular components .

Table 1: Effects of this compound on Cell Membrane Permeability

| Concentration (mg/mL) | Membrane Permeability Increase (%) |

|---|---|

| 0.01 | 15 |

| 0.1 | 45 |

| 1.0 | 75 |

| 5.0 | 90 |

2. Antimicrobial Activity

Recent studies have highlighted this compound's synergistic effects when combined with other agents, such as silver nanoparticles (AgNPs). In vitro tests showed that this compound enhances the antimicrobial efficacy against various pathogens, including E. coli and S. aureus when used alongside caffeine-stabilized AgNPs .

Table 2: Antimicrobial Efficacy of this compound Combinations

| Combination | Pathogen | Inhibition Zone Diameter (mm) |

|---|---|---|

| Caffeine + AgNPs + TX-100 | E. coli | 25 |

| Caffeine + AgNPs + TX-100 | S. aureus | 30 |

| TX-100 Alone | E. coli | 10 |

| TX-100 Alone | S. aureus | 12 |

Case Study 1: Lipase Stability Enhancement

A study investigated how this compound affects the stability and activity of Thermomyces lanuginosus lipase. The surfactant was found to improve enzyme stability under various conditions, enhancing its catalytic performance significantly .

Figure 1: Enzyme Activity at Varying this compound Concentrations

Enzyme Activity Graph

Graph showing increased enzyme activity with increasing concentrations of this compound.

Case Study 2: Drug Delivery Systems

This compound has been explored in liposomal drug delivery systems due to its ability to enhance drug solubilization and bioavailability. Research indicates that formulations containing this compound can improve the delivery efficiency of anticancer drugs while reducing side effects .

Toxicological Considerations

While this compound is effective in many applications, it is essential to consider its potential toxicity. Studies indicate that exposure can lead to reproductive toxicity and alterations in serum lipid profiles . Therefore, careful handling and dosage are critical when using this surfactant in biological applications.

Properties

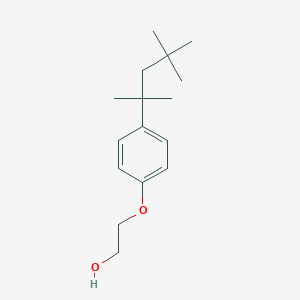

IUPAC Name |

2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCQQPHGFMYQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9002-93-1 | |

| Record name | Polyethylene glycol mono(4-tert-octylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1058680 | |

| Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light yellow viscous liquid; [Merck Index] Colorless to pale yellow viscous liquid with a slight odor; [Alfa Aesar MSDS] | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octoxynol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2315-67-5, 63869-93-2, 9002-93-1 | |

| Record name | 4-Octylphenol monoethoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octoxynol-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((1,1,3,3-Tetramethylbutyl)phenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063869932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octoxinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, octylphenoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[4-(1,1,3,3-tetramethylbutyl)phenyl]-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyethylene glycol mono[4-(1,1,3,3- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTOXYNOL-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20CAX7IO75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Triton X-100 interact with biological membranes?

A1: this compound incorporates itself into phospholipid bilayers, eventually saturating the liposomes. This leads to the formation of mixed phospholipid-detergent micelles, ultimately resulting in a complete transition from lamellar structures to micelles. [] This process affects membrane permeability without significantly altering the morphology of the preparation. []

Q2: How does this compound interact with proteins?

A3: this compound can bind to both native and denatured proteins. While native diphtheria toxin does not bind this compound, its denatured form and the nontoxic crossreacting material 45 (CRM45), along with their B fragments, readily bind the detergent. This suggests a masked hydrophobic domain on the B fragment of the toxin, crucial for its interaction with cell membranes. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound is a polyoxyethylene tert-octylphenyl ether with the general formula C14H22O(C2H4O)n, where n = 9-10. Its average molecular weight is approximately 647 g/mol.

Q4: What spectroscopic data is available for this compound?

A4: While specific spectroscopic data for this compound is not extensively discussed in the provided research, it is commonly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Q5: How does temperature affect the phase behavior of this compound solutions?

A8: Temperature significantly impacts the phase behavior of this compound mixtures. In a system containing this compound, sodium dodecyl sulfate (SDS), and water, heating can induce transitions from hexagonal to lamellar phases and from gel to hexagonal phases. [] Additionally, the phase transition temperature of these lyotropic liquid crystal phases increases with increasing this compound content. []

Q6: How does this compound perform in different solvent systems?

A9: this compound can be used in various solvent systems, but its properties can change. For example, the microviscosity of this compound micelles decreases in the presence of formamide, as shown by fluorescence polarization of coumarin 6 and intermolecular pyrene excimer formation. []

Q7: Does this compound have specific catalytic properties?

A10: this compound is not inherently a catalyst. Its role in catalytic applications stems from its ability to solubilize and stabilize enzymes, thereby influencing their activity. For instance, it is used in the purification and characterization of various enzymes, such as D-amino acid dehydrogenase from Escherichia coli B. []

Q8: Are there any computational models for this compound's interaction with biological systems?

A11: While the provided research does not mention specific computational models for this compound, molecular dynamics simulations can be employed to study its interaction with lipid bilayers and proteins. Gibbs adsorption equation and surface tension equations have been used to model the insertion of this compound into phosphatidylethanolamine/cholesterol bilayers, providing insights into the thermodynamics of this process. []

Q9: How does the structure of this compound contribute to its properties?

A12: The amphiphilic nature of this compound, with its hydrophobic tert-octylphenyl group and hydrophilic polyoxyethylene chain, is crucial for its solubilizing and membrane-disrupting properties. The length of the polyoxyethylene chain can affect its CMC and cloud point. []

Q10: Are there any specific formulation strategies for this compound?

A13: While the research does not delve into specific formulations, this compound is often used in buffer solutions to maintain enzyme activity and stability during purification and characterization. For instance, it is used in the isolation of NADH:ubiquinone reductase from broad bean mitochondria. []

Q11: Are there alternatives to this compound for membrane solubilization?

A24: Yes, several alternatives exist, including octyl glucoside, sodium cholate, and Brij detergents. Each detergent has different properties, such as CMC, micelle size, and protein solubilization efficiency. [, ] Researchers often choose the most suitable detergent based on the specific application.

Q12: What techniques are commonly used to study this compound micelles?

A12: Various techniques are employed, including:

- Quasi-elastic light scattering spectroscopy: To determine micelle size, aggregation number, and hydration. []

- Small-angle neutron scattering: To study micelle structure and interparticle interactions. []

- Fluorescence probe techniques: To investigate micelle microviscosity, micropolarity, and permeability. []

- Polarographic studies: To analyze oxidation-reduction components bound to chromatophores in the presence of this compound. []

A12: While the papers don't offer a historical overview, this compound has been widely used in biochemical research for decades. Its introduction marked a significant advancement in membrane protein research, enabling scientists to solubilize and study membrane-bound proteins in a controlled environment.

Q13: Besides biochemical research, what other applications utilize this compound?

A13: this compound finds applications in various fields, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.